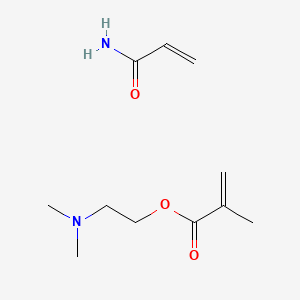
Acrylamide DMAEMA
Cat. No. B8568037
M. Wt: 228.29 g/mol
InChI Key: JADMAVSCPFDMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04224150
Procedure details


To a solution of 41.9 grams of glacial acetic acid in 350 grams of tap water is added 109.6 grams of dimethylaminoethyl methacrylate (DMAEMA), followed by 148.7 grams of acrylamide (AM). The monomer solution pH is 7.0. It is added slowly to a rapidly stirred solution of 30 grams of sorbitan monooleate (SMO) in 320 grams of Shellflex 131. The resulting emulsion is sparged with nitrogen, warmed to 50° C. and treated with a solution 0.10 grams of bis azoisobutyronitrile (DuPont VAZO) in 2 milliliters of benzene. The polymerization began after a 30 minute induction period. Samples are withdrawn every hour and the residual monomer content determined by gas-liquid chromatography. After 5 hours the DMAEMA had completely disappeared and 20% of the acrylamide was recovered by GLC. This indicates that ≈60% of the DMAEMA has been quaternized by the acrylamide. A small portion of the monomer solution was stored at 25° C. for 24 hours. The NMR spectrum showed that 50% of the DMAEMA had been quaternized.




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C.[C:5]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])(=[O:9])[C:6]([CH3:8])=[CH2:7].[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O>O>[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].[CH3:8][C:6]([C:5]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])=[O:9])=[CH2:7] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
109.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
148.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting emulsion is sparged with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with a solution 0.10 grams of bis azoisobutyronitrile (DuPont VAZO) in 2 milliliters of benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Samples are withdrawn every hour
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 5 hours the DMAEMA had completely disappeared
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
20% of the acrylamide was recovered by GLC
|
WAIT
|
Type
|
WAIT
|
|
Details
|
A small portion of the monomer solution was stored at 25° C. for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
